molecular formula C22H19BrClNO2 B5143597 9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole

9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole

Cat. No. B5143597
M. Wt: 444.7 g/mol
InChI Key: UCKYKJZBIDEHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole, also known as BCE-047, is a synthetic compound that has been extensively researched for its potential use in various scientific applications. It belongs to the class of carbazole-based compounds and has shown promising results in several studies.

Mechanism of Action

9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole exerts its biological effects through the inhibition of various enzymes and receptors. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function in Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole also has antioxidant properties and can protect cells from oxidative stress. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also shown promising results in various scientific applications, making it a potential candidate for further research. However, there are also limitations to the use of 9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole in lab experiments. It has not been extensively studied in humans, and its safety and efficacy have not been established. Further research is needed to determine its potential side effects and toxicity.

Future Directions

There are several future directions for the research of 9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole. It can be further studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole can also be further optimized for its use as a fluorescent probe for imaging and detection of biomolecules. The safety and efficacy of 9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole can be further studied in animal models and eventually in human clinical trials. Overall, 9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole has shown promising results in various scientific applications and has the potential to be a valuable compound for further research.

Synthesis Methods

The synthesis of 9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole involves the reaction of 3-bromo-9H-carbazole with 2-(2-chloroethoxy)ethyl bromide in the presence of potassium carbonate and copper powder. The resulting product is then treated with 4-bromo-2-chlorophenol in the presence of cesium carbonate to yield 9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole. The synthesis method has been optimized to obtain high yields and purity of the product.

Scientific Research Applications

9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole has been studied extensively for its potential use in various scientific applications. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole has also been studied for its potential use as a fluorescent probe for imaging and detection of biomolecules. It has been shown to selectively bind to DNA and RNA and can be used for the detection of nucleic acids in biological samples.

properties

IUPAC Name

9-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrClNO2/c23-16-9-10-22(19(24)15-16)27-14-13-26-12-11-25-20-7-3-1-5-17(20)18-6-2-4-8-21(18)25/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKYKJZBIDEHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOCCOC4=C(C=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]carbazole

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